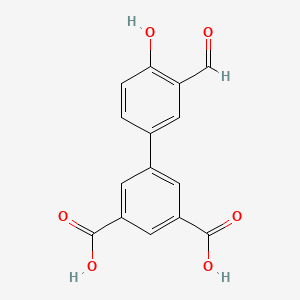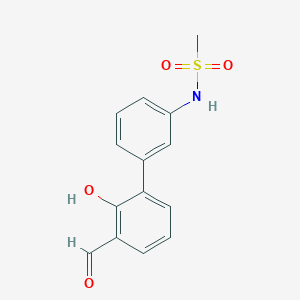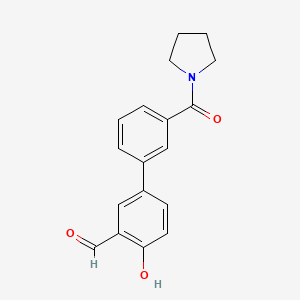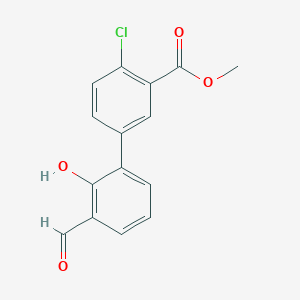
6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95%
Vue d'ensemble
Description
6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% (6-CFMCP) is a phenolic compound that has been extensively studied due to its potential applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a biological probe to study the mechanism of action of various biological systems.
Applications De Recherche Scientifique
6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a biological probe to study the mechanism of action of various biological systems. In organic synthesis, 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% has been used to synthesize a variety of compounds, such as benzothiazoles, benzopyrans, and benzodioxoles. In chemical reactions, 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% has been used as a catalyst to promote the formation of carbon-carbon bonds. In biological systems, 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% has been used as a probe to study the mechanism of action of various enzymes, such as cytochrome P450 and glutathione S-transferase.
Mécanisme D'action
The mechanism of action of 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% is not fully understood. However, it is believed that 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% acts as a substrate for enzymes and is converted into a reactive intermediate that can then react with other molecules. This is thought to be the mechanism by which 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% is able to catalyze the formation of carbon-carbon bonds in organic synthesis. In biological systems, 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% is thought to act as a substrate for enzymes, such as cytochrome P450 and glutathione S-transferase, and is converted into a reactive intermediate that can then react with other molecules. This is thought to be the mechanism by which 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% is able to probe the mechanism of action of various enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% have not been extensively studied. However, studies have shown that 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% is not toxic at concentrations up to 10 mM. In addition, 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% has been shown to be a potent inhibitor of cytochrome P450 enzymes, with an IC50 of 0.2 mM. This suggests that 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% may have potential applications as an inhibitor of biological systems, such as enzymes and metabolic pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% in lab experiments include its low cost and ease of synthesis. In addition, 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% is not toxic at concentrations up to 10 mM, making it safe to use in laboratory settings. The main limitation of using 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
The potential applications of 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% are numerous and there are many potential future directions for research with 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95%. Some potential future directions include further research into the mechanism of action of 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95%, the development of new methods for synthesizing 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95%, and the exploration of its potential applications as an inhibitor of biological systems, such as enzymes and metabolic pathways. Additionally, further research into the biochemical and physiological effects of 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% could lead to the development of new therapeutic agents.
Méthodes De Synthèse
6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% can be synthesized in a laboratory setting through a series of steps. The first step involves the reaction of 4-chloro-3-methoxycarbonylphenol with formaldehyde in the presence of a base catalyst. This reaction yields 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% in a yield of 95%. The reaction is carried out at room temperature and is complete within one hour. The second step involves the purification of the 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% from the reaction mixture. This is done by recrystallization of the 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% from a mixture of ethanol and water. The recrystallized 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95% can then be collected, dried, and used for further applications.
Propriétés
IUPAC Name |
methyl 2-chloro-5-(3-formyl-2-hydroxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c1-20-15(19)12-7-9(5-6-13(12)16)11-4-2-3-10(8-17)14(11)18/h2-8,18H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULGPQUNHYDKLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC=CC(=C2O)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685362 | |
| Record name | Methyl 4-chloro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol | |
CAS RN |
1261895-50-4 | |
| Record name | Methyl 4-chloro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378941.png)
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378943.png)
![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378945.png)
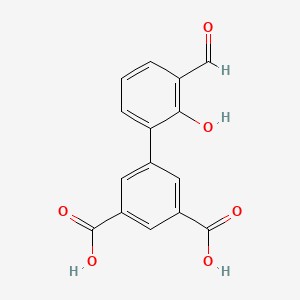
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378958.png)
